molecular formula C24H36N6O8 B14225015 L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine CAS No. 574749-82-9

L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine

Cat. No.: B14225015
CAS No.: 574749-82-9
M. Wt: 536.6 g/mol
InChI Key: NOTWTARVZUXARS-BOSXTWCSSA-N
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Description

L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine is a synthetic peptide composed of five amino acids: phenylalanine, glycine, serine, valine, and glutamine. This compound has a molecular formula of C24H36N6O8 and a molecular weight of 536.58 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to expose the amine group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.

    Oxidation: Oxidative modifications, particularly at the side chains of amino acids like serine and valine.

    Reduction: Reduction of any disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the target amino acid side chain.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in the formation of individual amino acids or smaller peptides.

Scientific Research Applications

L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamine can be compared to other peptides with similar structures or functions. Some similar compounds include:

    L-Phenylalanylglycyl-L-seryl-L-valyl-L-glutamic acid: Similar structure but with a glutamic acid residue instead of glutamine.

    L-Phenylalanylglycyl-L-seryl-L-leucyl-L-glutamine: Similar structure but with a leucine residue instead of valine.

    L-Phenylalanylglycyl-L-seryl-L-valyl-L-asparagine: Similar structure but with an asparagine residue instead of glutamine.

Properties

CAS No.

574749-82-9

Molecular Formula

C24H36N6O8

Molecular Weight

536.6 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H36N6O8/c1-13(2)20(23(36)29-16(24(37)38)8-9-18(26)32)30-22(35)17(12-31)28-19(33)11-27-21(34)15(25)10-14-6-4-3-5-7-14/h3-7,13,15-17,20,31H,8-12,25H2,1-2H3,(H2,26,32)(H,27,34)(H,28,33)(H,29,36)(H,30,35)(H,37,38)/t15-,16-,17-,20-/m0/s1

InChI Key

NOTWTARVZUXARS-BOSXTWCSSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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